molecular formula C30H40N6O10 B2890973 Boc-Val-Cit-PAB-PNP

Boc-Val-Cit-PAB-PNP

カタログ番号: B2890973
分子量: 644.7 g/mol
InChIキー: SKWLDDHVHXQPOG-ZEQRLZLVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-Val-Cit-PAB-PNPは、抗体薬物複合体(ADC)の合成で使用される開裂可能なペプチドリンカーです。この化合物は、標的細胞内で特異的に薬物ペイロードを放出するように設計されており、治療薬の有効性を高め、副作用を軽減します。 This compoundの構造には、リソソームに見られる酵素であるカテプシンBによって開裂されるバリン-シトルリンジペプチド配列が含まれています .

作用機序

Boc-Val-Cit-PAB-PNPの作用機序には以下が含まれます。

    標的化: ADCは、がん細胞の表面にある特定の抗原に結合します。

    細胞内移行: ADCは細胞内に移行し、リソソームに輸送されます。

    開裂: カテプシンBはバリン-シトルリンリンカーを開裂し、薬物ペイロードを放出します。

    作用: 放出された薬物は、がん細胞に対して細胞傷害効果を発揮します。

生化学分析

Biochemical Properties

Boc-Val-Cit-PAB-PNP plays a crucial role in biochemical reactions as it forms the bridge between the antibody and the cytotoxic drug in ADCs . The linker is designed to be stable in the bloodstream but to release the drug once inside the target cell . The cleavage of the linker is specifically catalyzed by the enzyme cathepsin B, which is typically overexpressed in tumor cells .

Cellular Effects

The effects of this compound on cells are primarily mediated through the action of the ADCs it helps to form . Once the ADC is internalized by the target cell, the linker is cleaved, releasing the cytotoxic drug . This can lead to cell death, thereby inhibiting the growth of the tumor .

Molecular Mechanism

The molecular mechanism of action of this compound involves its cleavage by cathepsin B . This cleavage releases the cytotoxic drug from the ADC, allowing it to exert its effects . The drug can then interact with its target, often a critical cellular protein, leading to cell death .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are largely dependent on the stability of the ADC it is part of . The linker is designed to be stable in the bloodstream but to be cleaved once inside the target cell . This allows for the controlled release of the drug over time .

Metabolic Pathways

The metabolic pathways involving this compound are related to its role in ADCs . After the ADC is internalized by the target cell, the linker is cleaved by cathepsin B . This enzymatic reaction represents the primary metabolic pathway involving this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated through the ADCs it forms . The ADCs are designed to specifically bind to antigens on the surface of target cells, facilitating their uptake . Once inside the cell, the linker is cleaved, releasing the drug .

Subcellular Localization

The subcellular localization of this compound is related to the intracellular trafficking of the ADCs it is part of . After internalization, the ADCs are typically transported to lysosomes, where the acidic environment facilitates the cleavage of the linker .

準備方法

合成経路と反応条件

Boc-Val-Cit-PAB-PNPの合成には、アミノ酸の保護とペプチド結合の形成から始まる複数のステップが含まれます。一般的な合成経路には以下が含まれます。

    アミノ酸の保護: バリンとシトルリンのアミノ酸は、tert-ブチロキシカルボニル(Boc)基を使用して保護されます。

    ペプチド結合の形成: 保護されたアミノ酸は、N,N'-ジイソプロピルカルボジイミド(DIC)およびヒドロキシベンゾトリアゾール(HOBt)などの標準的なペプチドカップリング試薬を使用してカップリングされます。

    リンカーの付加: 次に、ペプチドは、エステル化およびアミド化反応によって、p-アミノベンジル(PAB)基とパラニトロフェニル(PNP)基に結合されます。

    脱保護: Boc基は酸性条件下で除去され、最終生成物が得られます.

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには以下が含まれます。

化学反応の分析

反応の種類

Boc-Val-Cit-PAB-PNPは、いくつかの種類の化学反応を受けます。

一般的な試薬と条件

主な生成物

    開裂: 薬物ペイロードの放出。

    加水分解: アミノ酸とPAB-PNPフラグメントの生成。

    置換: 置換されたPAB誘導体の生成。

科学研究への応用

This compoundは、科学研究において幅広い用途があります。

    化学: 複雑な分子の合成におけるリンカーとして使用されます。

    生物学: 細胞研究における標的薬物送達を促進します。

    医学: がん治療のためのADCの開発に不可欠です。

    業界: 特殊医薬品の製造に使用されます。

科学的研究の応用

Boc-Val-Cit-PAB-PNP has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules.

    Biology: Facilitates targeted drug delivery in cellular studies.

    Medicine: Integral in the development of ADCs for cancer therapy.

    Industry: Employed in the production of specialized pharmaceuticals.

類似化合物との比較

類似化合物

    Boc-Gly-Phe-Leu-PAB-PNP: ADCで使用される別の開裂可能なリンカー。

    Fmoc-Val-Cit-PAB-PNP: 構造は似ていますが、保護基が異なります。

    Boc-Val-Ala-PAB-PNP: ペプチド配列の変異。

独自性

Boc-Val-Cit-PAB-PNPは、カテプシンBによる特異的な開裂によって特徴付けられ、リソソーム内での標的薬物放出を保証します。この特異性は、ADCの治療指数を向上させ、標的がん治療における貴重なツールとなっています。

生物活性

Boc-Val-Cit-PAB-PNP (CAS 870487-10-8) is a synthetic compound primarily utilized as a cleavable linker in the development of antibody-drug conjugates (ADCs). Its unique structure allows for targeted drug delivery, enhancing the efficacy of cancer therapies while minimizing systemic toxicity. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

Property Value
Molecular FormulaC30H40N6O10
Molecular Weight588.67 g/mol
CAS Number870487-10-8

The compound features a t-butyloxycarbonyl (Boc) group, a valine (Val) and citrulline (Cit) dipeptide, and a para-aminobenzyl (PAB) moiety linked to a p-nitrophenyl (PNP) group, which plays a crucial role in its biological activity.

This compound functions as a cleavable linker in ADC formulations. Its mechanism involves:

  • Specific Cleavage : The Val-Cit dipeptide is selectively cleaved by cathepsin B, an enzyme predominantly found in lysosomes. This ensures that the cytotoxic drug is released specifically within cancer cells, thereby reducing damage to healthy tissues .
  • Controlled Drug Release : Upon internalization by target cells, the linker undergoes enzymatic cleavage, releasing the attached cytotoxic agent directly at the tumor site. This targeted approach enhances therapeutic efficacy and minimizes side effects associated with conventional chemotherapy .

Applications in Cancer Therapy

This compound is integral to the development of various ADCs aimed at treating different types of cancers. Some key applications include:

  • Targeted Delivery : By linking potent cytotoxic drugs to antibodies that specifically target cancer cell antigens, this compound facilitates localized drug action .
  • Improved Therapeutic Index : The use of this linker allows for higher concentrations of drugs at tumor sites while reducing systemic exposure, thereby improving patient outcomes .

Research Findings

Recent studies have explored the efficacy and biological activity of this compound in various contexts:

Case Study: Antiproliferative Activity

In a study evaluating ADCs utilizing this compound as a linker, researchers observed significant antiproliferative effects on cancer cell lines:

  • Cell Lines Tested : A2780 ovarian cancer cells and Panc-1 pancreatic cancer cells.
  • IC50 Values :
    • For A2780 cells: IC50 values ranged from 2.85 µM to 11.18 µM.
    • For Panc-1 cells: IC50 values were notably higher, indicating reduced sensitivity to the conjugates .

These findings underscore the importance of targeting specific cancer types when designing ADCs with this compound.

Comparative Analysis with Other Linkers

To further illustrate the advantages of this compound, a comparison with other commonly used linkers in ADCs is presented below:

Linker Type Cleavable Target Specificity Efficacy
This compoundYesHighSuperior
Mc-Val-Cit-PABOHYesModerateModerate
Non-cleavable LinkersNoLowVariable

This table highlights that this compound not only provides cleavability but also maintains high specificity for targeted cancer therapy.

特性

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40N6O10/c1-18(2)24(35-28(40)46-30(3,4)5)26(38)34-23(7-6-16-32-27(31)39)25(37)33-20-10-8-19(9-11-20)17-44-29(41)45-22-14-12-21(13-15-22)36(42)43/h8-15,18,23-24H,6-7,16-17H2,1-5H3,(H,33,37)(H,34,38)(H,35,40)(H3,31,32,39)/t23-,24-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWLDDHVHXQPOG-ZEQRLZLVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40N6O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

644.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。